molecular formula C5H6N2OS B180984 Thiophene-3-carbohydrazide CAS No. 39001-23-5

Thiophene-3-carbohydrazide

Cat. No.: B180984
CAS No.: 39001-23-5
M. Wt: 142.18 g/mol
InChI Key: AMOWAJLALKAYKL-UHFFFAOYSA-N
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Description

Thiophene-3-carbohydrazide is a heterocyclic organic compound featuring a thiophene ring substituted with a carbohydrazide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-3-carbohydrazide can be synthesized through several methods. One common approach involves the hydrazinolysis of thiophene-3-carboxylic acid esters in alcoholic solutions. This method typically yields high purity and efficiency . Another method involves the reaction of activated esters or amides with hydrazine, which also provides high yields .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Thiophene-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted thiophene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl diazonium salts are commonly employed.

Major Products Formed:

    Oxidation: Thiophene-3-carboxylic acid derivatives.

    Reduction: Thiophene-3-carbohydrazine derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of thiophene-3-carbohydrazide, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . This makes it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Thiophene-3-carbohydrazide can be compared with other thiophene derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

thiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOWAJLALKAYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332838
Record name Thiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39001-23-5
Record name Thiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39001-23-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives interesting for anti-cancer research?

A: Tetrahydrobenzo[b]thiophene derivatives are recognized for their diverse biological activities, with some already used as anti-cancer drugs. [] This class of compounds shows promise in targeting specific kinases, enzymes involved in crucial cellular processes often dysregulated in cancer. [, ]

Q2: How do these compounds interact with kinases to exert their anti-cancer effects?

A: While the exact mechanisms are still under investigation for all derivatives, studies show that certain Tetrahydrobenzo[b]thiophene-3-carbohydrazides exhibit inhibitory activity against specific kinases, including c-Met kinase and Pim-1 kinase. [] These kinases play roles in tumor cell growth, proliferation, and survival. By inhibiting their activity, these compounds could potentially disrupt these processes and impede tumor development.

Q3: Have any specific Tetrahydrobenzo[b]this compound derivatives shown significant anti-cancer activity?

A: Yes, research has identified several promising derivatives. For example, compounds 5b, 5c, 7c, 7d, 11b, 14a, 16b, 18b, 19, 21a, 23c, 23d, and 23i demonstrated potent inhibitory activity against c-Met kinase. [] Further investigation revealed that compounds 7d, 7e, 11b, 11c, 16d, 18c, and 23e exhibited strong Pim-1 kinase inhibition. [] Notably, these studies highlighted that the synthesized compounds did not negatively impact the VERO normal cell line, indicating potential for selective targeting of cancer cells. []

Q4: How does the structure of Tetrahydrobenzo[b]this compound derivatives influence their activity?

A: The structure-activity relationship (SAR) is crucial for understanding the impact of structural modifications on the biological activity of these compounds. Researchers are actively investigating how different substituents on the core Tetrahydrobenzo[b]this compound structure affect their potency, selectivity, and overall anti-cancer activity. This research involves synthesizing and evaluating various derivatives with modifications to the core structure, such as the addition of different heterocyclic rings, functional groups, and side chains. [, ] By analyzing the relationships between these structural changes and the observed biological effects, researchers aim to identify the key structural features responsible for potent and selective anti-cancer activity. [, ]

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